molecular formula C10H8BrNO2S B6226201 4-bromonaphthalene-2-sulfonamide CAS No. 873965-03-8

4-bromonaphthalene-2-sulfonamide

Cat. No.: B6226201
CAS No.: 873965-03-8
M. Wt: 286.1
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Description

4-Bromonaphthalene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a bromine atom attached to the naphthalene ring, which is further substituted with a sulfonamide group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromonaphthalene-2-sulfonamide typically involves the bromination of naphthalene followed by sulfonation and subsequent amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromonaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

  • 4-Chloronaphthalene-2-sulfonamide
  • 4-Fluoronaphthalene-2-sulfonamide
  • 4-Iodonaphthalene-2-sulfonamide

Comparison: 4-Bromonaphthalene-2-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

CAS No.

873965-03-8

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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